2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O6 and its molecular weight is 422.397. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an isoindoline core and an oxadiazole moiety. Its chemical formula is represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Antimicrobial Activity : The compound was tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation, such as COX-II and LOX pathways .
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antitumor Efficacy
A study conducted by Chahal et al. (2023) evaluated the antitumor efficacy of the compound in vivo using a xenograft model. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, researchers treated LPS-stimulated RAW264.7 cells with varying concentrations of the compound. They observed a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .
Data Tables
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6/c1-29-13-6-8-14(9-7-13)30-12-17-23-19(31-24-17)10-22-18(26)11-25-20(27)15-4-2-3-5-16(15)21(25)28/h2-9H,10-12H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYKFVYFZSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.